molecular formula C44H44CaN2O8S4 B1684418 Zofenopril calcium CAS No. 81938-43-4

Zofenopril calcium

Número de catálogo: B1684418
Número CAS: 81938-43-4
Peso molecular: 897.2 g/mol
Clave InChI: NSYUKKYYVFVMST-LETVYOFWSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: : La síntesis del Zofenopril calcio implica múltiples etapas, comenzando con los derivados apropiados de pirrolidina y benzoilsulfanyl. Los pasos clave incluyen:

Métodos de Producción Industrial: : La producción industrial de Zofenopril calcio sigue rutas sintéticas similares pero a mayor escala. El proceso involucra:

Análisis De Reacciones Químicas

Tipos de Reacciones

Reactivos y Condiciones Comunes

Productos Principales

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El Zofenopril calcio ejerce sus efectos al inhibir la enzima convertidora de angiotensina, que es responsable de la conversión de angiotensina I en angiotensina II. La angiotensina II es un potente vasoconstrictor que aumenta la presión arterial. Al inhibir esta enzima, el Zofenopril calcio reduce los niveles de angiotensina II, lo que conduce a la vasodilatación y una posterior disminución de la presión arterial .

Dianas Moleculares y Vías

Comparación Con Compuestos Similares

Compuestos Similares

Singularidad: : El Zofenopril calcio es único debido a su grupo sulfhidrilo, que contribuye a su actividad antioxidante. Esto lo diferencia de otros inhibidores de la enzima convertidora de angiotensina que carecen de este grupo funcional .

Actividad Biológica

Zofenopril calcium is an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and heart failure. As a prodrug, it is converted in the body to its active form, zofenoprilat, which exhibits significant biological activity through various mechanisms. This article explores the pharmacological properties, mechanisms of action, and clinical implications of this compound, supported by relevant data tables and case studies.

This compound functions by inhibiting ACE, an enzyme responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By reducing levels of angiotensin II, zofenopril leads to vasodilation, decreased blood pressure, and reduced workload on the heart. The active metabolite, zofenoprilat, has been shown to possess a high potency with an IC50 value of approximately 0.9 nM in heart tissue homogenates .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals that it has increased oral absorption and enhanced tissue penetration compared to other ACE inhibitors like captopril. The conversion from prodrug to active metabolite occurs rapidly in cardiac tissues due to the presence of cardiac esterases .

Table 1: Comparative Pharmacokinetics of this compound and Other ACE Inhibitors

ParameterThis compoundCaptoprilEnalapril
Oral BioavailabilityHighModerateHigh
Time to Peak Concentration1-2 hours1 hour1 hour
Half-Life10-12 hours2-3 hours11 hours
Active MetaboliteZofenoprilatCaptoprilatEnalaprilat
IC50 (Heart Tissue)0.9 nM23 nM12 nM

Cardioprotective Properties

This compound has demonstrated significant cardioprotective effects in various preclinical and clinical studies. Its unique sulfhydryl group contributes to antioxidant properties that improve endothelial function and reduce oxidative stress during ischemic events. In isolated perfused hearts, zofenopril exhibited superior recovery of cardiac function after ischemia/reperfusion injury compared to captopril .

Clinical Studies

  • Heart Failure Management : A placebo-controlled study involving patients with acute myocardial infarction (AMI) showed that zofenopril significantly reduced the risk of severe chronic heart failure and death when administered within 24 hours of symptom onset. The cumulative reduction in risk was reported as follows:
    • Death or Severe Congestive Heart Failure : Reduced by 34% at six weeks.
    • In-Hospital Incidence of Acute Left Ventricular Failure : Decreased by 63% among treated patients .
  • Long-term Outcomes : In a study with 1556 patients randomized to receive either zofenopril or placebo, the one-year mortality rate was significantly lower in the zofenopril group (10.0% vs. 14.1%) indicating sustained benefits beyond initial treatment .

Table 2: Summary of Clinical Outcomes with Zofenopril Treatment

Outcome MeasureZofenopril Group (%)Placebo Group (%)Risk Reduction (%)
Mortality Rate (1 Year)10.014.129
Incidence of Acute LV FailureReduced by 63N/AN/A
Reduction in Angina Episodes (Long-term)56N/AN/A

Propiedades

Número CAS

81938-43-4

Fórmula molecular

C44H44CaN2O8S4

Peso molecular

897.2 g/mol

Nombre IUPAC

calcium;(2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate

InChI

InChI=1S/2C22H23NO4S2.Ca/c2*1-15(14-28-22(27)16-8-4-2-5-9-16)20(24)23-13-18(12-19(23)21(25)26)29-17-10-6-3-7-11-17;/h2*2-11,15,18-19H,12-14H2,1H3,(H,25,26);/q;;+2/p-2/t2*15-,18+,19+;/m11./s1

Clave InChI

NSYUKKYYVFVMST-LETVYOFWSA-L

SMILES

CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.[Ca+2]

SMILES isomérico

C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)N2C[C@H](C[C@H]2C(=O)[O-])SC3=CC=CC=C3.C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)N2C[C@H](C[C@H]2C(=O)[O-])SC3=CC=CC=C3.[Ca+2]

SMILES canónico

CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.[Ca+2]

Apariencia

Solid powder

Key on ui other cas no.

81938-43-4

Pictogramas

Environmental Hazard

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

SQ 26900
SQ 26991
SQ-26900
SQ-26991
Zofenil
zofenopril
zofenopril, calcium salt, (1(R*),2alpha,4alpha)-isomer
Zofil

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zofenopril calcium
Reactant of Route 2
Reactant of Route 2
Zofenopril calcium
Reactant of Route 3
Reactant of Route 3
Zofenopril calcium
Reactant of Route 4
Reactant of Route 4
Zofenopril calcium
Reactant of Route 5
Reactant of Route 5
Zofenopril calcium
Reactant of Route 6
Reactant of Route 6
Zofenopril calcium

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.